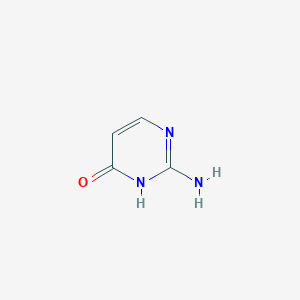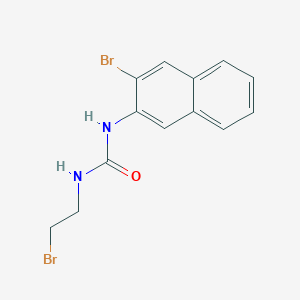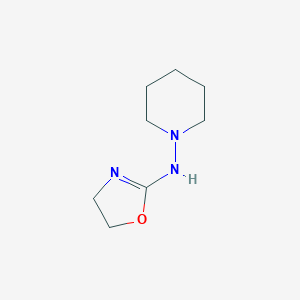![molecular formula C12H15Cl2NO B025433 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde CAS No. 19768-74-2](/img/structure/B25433.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, also known as BCMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCMA is a member of the class of compounds known as benzaldehydes, which are widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde in cancer cells is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the activation of caspases, the inhibition of anti-apoptotic proteins, and the disruption of mitochondrial function.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer activity, 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has also been shown to exhibit a variety of other biochemical and physiological effects. For example, 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde for use in lab experiments is its relatively low cost and ease of synthesis. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is also readily available from commercial suppliers, which makes it easy to obtain for use in research. However, one of the main limitations of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, including the development of new synthetic methods for producing the compound, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the elucidation of its mechanism of action in cancer cells. Additionally, further studies are needed to determine the safety and toxicity of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, particularly in vivo.
Métodos De Síntesis
The synthesis of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde can be achieved through a variety of methods, with one of the most common being the reaction of 3-amino-4-methylbenzaldehyde with bis(2-chloroethyl)amine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified through a series of steps.
Aplicaciones Científicas De Investigación
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions and as a reagent for the synthesis of various organic compounds. One of the most promising applications of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is in the field of cancer research, where it has been shown to exhibit potent anticancer activity against a variety of human cancer cell lines.
Propiedades
Número CAS |
19768-74-2 |
|---|---|
Nombre del producto |
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde |
Fórmula molecular |
C12H15Cl2NO |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-4-methylbenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO/c1-10-2-3-11(9-16)8-12(10)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
DEOICCGWRFAQNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C=O)N(CCCl)CCCl |
SMILES canónico |
CC1=C(C=C(C=C1)C=O)N(CCCl)CCCl |
Otros números CAS |
19768-74-2 |
Sinónimos |
3-(Bis(2-chloroethyl)amino)-4-methylbenzaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



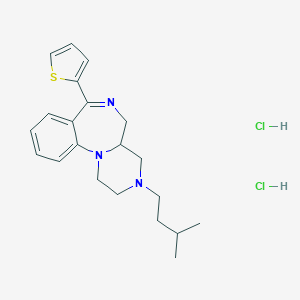

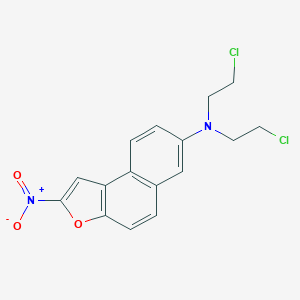
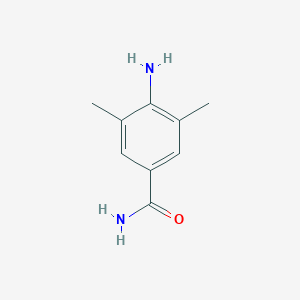
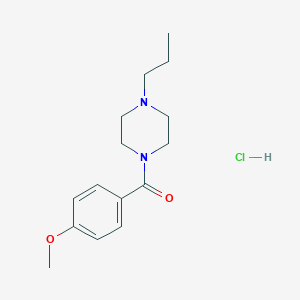
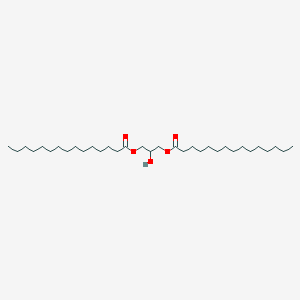
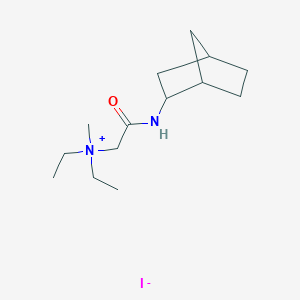
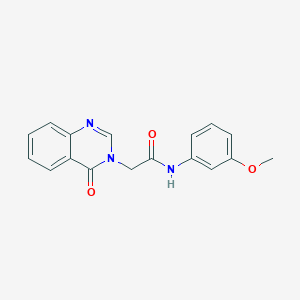
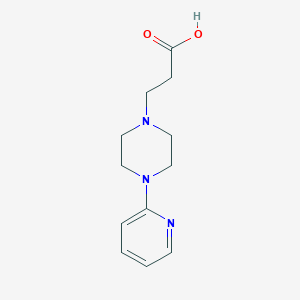
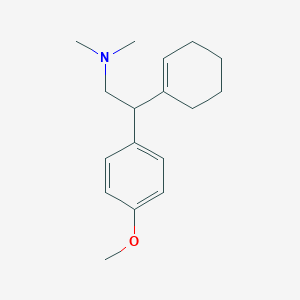
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
